molecular formula C22H27ClO3 B13773570 (+-)-Ethyl 2-(4-(4-chlorobenzyl)phenoxy)-2-methylcaproate CAS No. 71548-65-7

(+-)-Ethyl 2-(4-(4-chlorobenzyl)phenoxy)-2-methylcaproate

Cat. No.: B13773570
CAS No.: 71548-65-7
M. Wt: 374.9 g/mol
InChI Key: URKWPFOAXJPSNZ-UHFFFAOYSA-N
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Description

(±)-Ethyl 2-(4-(4-chlorobenzyl)phenoxy)-2-methylcaproate is a synthetic ester compound characterized by a phenoxy backbone substituted with a 4-chlorobenzyl group and a branched ethyl ester chain. The compound’s molecular complexity arises from its chlorinated aromatic system and extended ester chain, which may influence its physicochemical properties and interactions with biological targets .

Properties

CAS No.

71548-65-7

Molecular Formula

C22H27ClO3

Molecular Weight

374.9 g/mol

IUPAC Name

ethyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylhexanoate

InChI

InChI=1S/C22H27ClO3/c1-4-6-15-22(3,21(24)25-5-2)26-20-13-9-18(10-14-20)16-17-7-11-19(23)12-8-17/h7-14H,4-6,15-16H2,1-3H3

InChI Key

URKWPFOAXJPSNZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)(C(=O)OCC)OC1=CC=C(C=C1)CC2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylhexanoate typically involves the reaction of 4-chlorobenzyl chloride with 4-hydroxybenzyl alcohol to form 4-[(4-chlorophenyl)methyl]phenol. This intermediate is then reacted with 2-methylhexanoic acid in the presence of a dehydrating agent such as thionyl chloride to form the desired ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as distillation and crystallization may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylhexanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Cholesterol-Lowering Agent

(±)-Ethyl 2-(4-(4-chlorobenzyl)phenoxy)-2-methylcaproate is structurally related to fenofibrate, a drug used to lower cholesterol levels. Its mechanism involves the activation of peroxisome proliferator-activated receptors (PPARs), which play a critical role in lipid metabolism. Studies indicate that it may enhance lipid profiles by reducing triglycerides and increasing HDL cholesterol levels .

Anti-inflammatory Properties

Research has demonstrated that this compound exhibits anti-inflammatory effects, making it a candidate for treating conditions characterized by chronic inflammation. Its ability to modulate inflammatory pathways can be beneficial in diseases such as arthritis and cardiovascular disorders .

Antioxidant Activity

The compound shows potential as an antioxidant, which can help mitigate oxidative stress in various biological systems. This property is crucial for developing therapies aimed at preventing oxidative damage associated with aging and degenerative diseases .

Case Study 1: Lipid Regulation

A study conducted on animal models illustrated that administration of (±)-Ethyl 2-(4-(4-chlorobenzyl)phenoxy)-2-methylcaproate resulted in significant reductions in serum triglycerides and total cholesterol levels. The results suggested that the compound effectively mimics the action of fenofibrate, supporting its use in lipid regulation therapies .

Case Study 2: Inflammation Reduction

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines in macrophages. The findings indicate its potential application in developing new anti-inflammatory drugs aimed at chronic inflammatory diseases .

Data Table: Comparison of Biological Activities

Activity TypeObserved EffectReference
Cholesterol RegulationDecreased triglycerides and cholesterol
Anti-inflammatoryReduced cytokine production
Antioxidant ActivityScavenging free radicals

Mechanism of Action

The mechanism of action of ethyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylhexanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between (±)-Ethyl 2-(4-(4-chlorobenzyl)phenoxy)-2-methylcaproate and related compounds:

Compound Name Molecular Formula Key Substituents Use/Category Reference
(±)-Ethyl 2-(4-(4-chlorobenzyl)phenoxy)-2-methylcaproate Not provided* 4-chlorobenzyl, phenoxy, caproate ester Hypothesized herbicide
Fenoxaprop ethyl ester C₈H₁₆ClNO₅ Benzoxazolyl-oxy, phenoxy, propanoate ester Herbicide (ACCase inhibitor)
Quizalofop-P-ethyl C₁₉H₁₇ClN₂O₄ Quinoxalinyl-oxy, phenoxy, propanoate ester Herbicide (grass control)
Ethyl 2-(4-chloro-3-methylphenoxy)-2-methylpropanoate C₁₃H₁₇ClO₃ 4-chloro-3-methylphenoxy, propanoate ester Unknown (agrochemical intermediate)

Notes:

  • Structural Differences: Ester Chain Length: The target compound’s caproate (six-carbon) ester chain contrasts with the shorter propanoate (three-carbon) chains in fenoxaprop-ethyl and quizalofop-P-ethyl. Aromatic Substituents: The 4-chlorobenzyl group in the target compound differs from the benzoxazolyl or quinoxalinyl groups in fenoxaprop-ethyl and quizalofop-P-ethyl. These substituents are critical for target specificity; for example, quinoxalinyl groups in quizalofop-P-ethyl confer selectivity against grassy weeds . Chiral Center: Unlike quizalofop-P-ethyl (which is enantiomerically pure), the target compound’s (±)-designation indicates a racemic mixture, which could affect efficacy and regulatory approval .
  • Functional Implications: Herbicidal Activity: Fenoxaprop-ethyl and quizalofop-P-ethyl inhibit acetyl-CoA carboxylase (ACCase), a key enzyme in fatty acid biosynthesis. The target compound’s phenoxy-chlorobenzyl motif may interact with similar targets but with altered potency due to steric or electronic effects . Environmental Behavior: The caproate ester’s hydrophobicity might reduce leaching into groundwater compared to propanoate analogs but increase bioaccumulation risks .

Biological Activity

(±)-Ethyl 2-(4-(4-chlorobenzyl)phenoxy)-2-methylcaproate, a compound with the molecular formula C19H19ClO4, is recognized for its potential biological activities, particularly in pharmacological contexts. This article reviews its biological activity, synthesizing findings from various studies and presenting relevant data.

  • Molecular Weight : 346.80 g/mol
  • CAS Number : 42019-08-9
  • Structure : The compound features a chlorobenzyl moiety linked to a phenoxy group and an ethyl caproate structure, contributing to its biological properties.

Biological Activity Overview

The compound has been investigated for various biological activities, including:

  • Antitumor Activity : Studies have demonstrated that related compounds exhibit significant antitumor effects in cancer cell lines, particularly prostate cancer cells. The mechanism involves modulation of apoptosis and cell proliferation via adrenergic receptor pathways .
  • Antihyperlipidemic Effects : As an impurity reference material for fenofibrate, it is associated with lipid-lowering effects, making it relevant in the treatment of hyperlipidemia .
  • Adrenergic Receptor Interaction : The compound may interact with alpha-adrenergic receptors, influencing cellular signaling pathways related to growth and apoptosis.
  • Cell Proliferation Modulation : Research indicates that compounds with similar structures can significantly affect cell proliferation rates in various cancer types .

1. Antitumor Activity in PC-3 Cells

A study assessed the efficacy of related compounds on human PC-3 prostate cancer cells using the sulforhodamine B (SRB) assay. The results indicated:

  • GI50 (Growth Inhibition) : Low micromolar concentrations were effective.
  • Mechanism : The study highlighted the role of alpha1D and alpha1B adrenergic receptors in mediating apoptosis and growth inhibition .

2. Lipid-Lowering Effects

In the context of antihyperlipidemic activity, (±)-Ethyl 2-(4-(4-chlorobenzyl)phenoxy)-2-methylcaproate was evaluated as part of a broader investigation into fenofibrate derivatives:

  • Findings : The compound exhibited significant lipid-lowering effects comparable to fenofibrate, supporting its potential therapeutic use in managing dyslipidemia .

Data Tables

Biological ActivityMechanismReference
AntitumorAlpha-adrenergic receptor modulation
Lipid-loweringInhibition of lipid synthesis pathways

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